2-(2-aminoethyl)isoquinolin-1-one
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Overview
Description
2-(2-aminoethyl)isoquinolin-1-one is a heterocyclic organic compound that features an isoquinoline core with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)isoquinolin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of isoquinoline derivatives with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-aminoethyl)isoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)isoquinolin-1-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacking the isoquinoline core.
2-Aminoethanol: Another related compound with similar reactivity but different structural features.
Uniqueness
2-(2-aminoethyl)isoquinolin-1-one is unique due to its isoquinoline core, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(2-aminoethyl)isoquinolin-1-one |
InChI |
InChI=1S/C11H12N2O/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14/h1-5,7H,6,8,12H2 |
InChI Key |
PBSACOJTEWIIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCN |
Origin of Product |
United States |
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